![molecular formula C14H25N3O4S B2584402 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2320173-08-6](/img/structure/B2584402.png)
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Description
Scientific Research Applications
Synthesis and Biological Evaluation
Sulfonamide derivatives, including the pyrazole class, have been synthesized and evaluated for their biological activities. These compounds have shown significant promise as cyclooxygenase-2 (COX-2) inhibitors, which are essential for treating inflammatory conditions without targeting COX-1, thus potentially reducing gastrointestinal side effects associated with non-selective NSAIDs (Penning et al., 1997).
Carbonic Anhydrase Inhibitory Activities
A series of sulfonamide derivatives have been investigated for their carbonic anhydrase inhibitory activities, which is crucial for developing therapeutics for conditions like glaucoma, epilepsy, and mountain sickness. These studies have found several potent inhibitors of carbonic anhydrase isoenzymes, showcasing the therapeutic potential of sulfonamide derivatives in managing these conditions (Kucukoglu et al., 2016).
Anticancer and Radiosensitizing Evaluation
Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer and radiosensitizing properties. These compounds have shown potential in inhibiting tumor cell growth and enhancing the effectiveness of radiation therapy in cancer treatment, offering a new avenue for cancer therapeutics development (Ghorab et al., 2015).
Antimicrobial Activity
Research has also focused on synthesizing new heterocyclic compounds containing sulfonamido moieties with potential use as antimicrobial agents. These compounds have been tested for their antibacterial activity, showing promising results against various bacterial strains. This highlights the importance of sulfonamide derivatives in developing new antimicrobials to combat resistant bacterial infections (Azab et al., 2013).
properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4S/c1-11-13(12(2)17(3)16-11)22(19,20)15-10-14(21-9-8-18)6-4-5-7-14/h15,18H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFKNBCFPBXKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCCC2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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